(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate
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Overview
Description
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an isoquinoline carboxylate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Vinylation: The vinyl group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
®-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: The enantiomer of the compound with different stereochemistry.
1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: Lacks the vinyl group.
1-(2-chlorophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate is unique due to its specific stereochemistry and the presence of the vinyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13BrN2O2 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
ethenyl (1S)-1-(2-bromophenyl)-1-cyanoisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-2-24-18(23)22-12-11-14-7-3-4-8-15(14)19(22,13-21)16-9-5-6-10-17(16)20/h2-12H,1H2/t19-/m0/s1 |
InChI Key |
KPRWUJHUJGDPMQ-IBGZPJMESA-N |
Isomeric SMILES |
C=COC(=O)N1C=CC2=CC=CC=C2[C@@]1(C#N)C3=CC=CC=C3Br |
Canonical SMILES |
C=COC(=O)N1C=CC2=CC=CC=C2C1(C#N)C3=CC=CC=C3Br |
Origin of Product |
United States |
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